N-(4-(methylthio)benzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(4-(methylthio)benzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesis of various heterocycles, including pyrazolo and triazolo derivatives, suggests potential applications in developing new insecticidal compounds (Fadda et al., 2017).
Antibacterial and Antifungal Activity : A series of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and showed promising antibacterial and antifungal activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Hassan, 2013).
Antimicrobial Activity of Pyrazole Derivatives : The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives and their evaluation for antimicrobial activity highlight their potential use in combating microbial infections (Abunada et al., 2008).
Green Synthesis and Heterocyclic Chemistry
Green Synthesis of Heterocycles : A study on the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing the triazole moiety explored environmentally friendly synthetic routes. This research may inspire sustainable approaches to synthesizing similar complex molecules (Abdelhamid et al., 2016).
Synthesis and Structural Analysis : The synthesis and crystal structure analysis of ergotamine derivatives, including discussions on the conformation and hydrogen bonding, provide insights into the structural aspects that could influence the biological activity of similar compounds (Merkel et al., 2012).
Properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-15-3-7-17(8-4-15)30-21-20-25-27(22(29)26(20)12-11-23-21)14-19(28)24-13-16-5-9-18(31-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVEXNWTCOJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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